molecular formula C11H13IN2O B12088710 1-(2-Iodobenzoyl)pyrrolidin-3-amine

1-(2-Iodobenzoyl)pyrrolidin-3-amine

Cat. No.: B12088710
M. Wt: 316.14 g/mol
InChI Key: CIOKCSKCXHBMNI-UHFFFAOYSA-N
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Description

1-(2-Iodobenzoyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with an iodobenzoyl group

Preparation Methods

The synthesis of 1-(2-Iodobenzoyl)pyrrolidin-3-amine can be achieved through several routes. One common method involves the reaction of 2-iodobenzoyl chloride with pyrrolidin-3-amine under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 2-iodobenzoyl chloride in an appropriate solvent such as dichloromethane.
  • Add pyrrolidin-3-amine to the solution.
  • Stir the reaction mixture at room temperature or slightly elevated temperatures.
  • After completion, the product is isolated by standard workup procedures, including extraction and purification by column chromatography.

Chemical Reactions Analysis

1-(2-Iodobenzoyl)pyrrolidin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Iodobenzoyl)pyrrolidin-3-amine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, potentially leading to the development of new pharmaceuticals.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be utilized in the preparation of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Iodobenzoyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The iodobenzoyl group can participate in various binding interactions, while the pyrrolidine ring provides structural stability. The exact pathways and targets depend on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

1-(2-Iodobenzoyl)pyrrolidin-3-amine can be compared with other similar compounds, such as:

    Pyrrolidin-2-one: A structurally related compound with different functional groups.

    3-Iodopyrrole: Another iodine-substituted pyrrole derivative with distinct reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C11H13IN2O

Molecular Weight

316.14 g/mol

IUPAC Name

(3-aminopyrrolidin-1-yl)-(2-iodophenyl)methanone

InChI

InChI=1S/C11H13IN2O/c12-10-4-2-1-3-9(10)11(15)14-6-5-8(13)7-14/h1-4,8H,5-7,13H2

InChI Key

CIOKCSKCXHBMNI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N)C(=O)C2=CC=CC=C2I

Origin of Product

United States

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